5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene
Overview
Description
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene is a chemical compound with the molecular formula C9H7FO It is a fluorinated derivative of cyclopropa[a]indene, featuring a unique structure that includes a fused cyclopropane and oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a cyclopropa[a]indene derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce various hydrofluorinated compounds.
Scientific Research Applications
5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6,6a-Dihydro-1aH-1-oxa-cyclopropa[a]indene: Lacks the fluorine atom, resulting in different chemical properties.
5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene: Contains a bromine atom, leading to different reactivity.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-3-1-2-5-6(7)4-8-9(5)11-8/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQWECAZVIBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C1C(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585772 | |
Record name | 5-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-62-0 | |
Record name | 5-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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